Heptadecanenitrile
Overview
Description
Heptadecanenitrile: is an organic compound with the molecular formula C17H33N and a molecular weight of 251.4506 . It is also known by other names such as Hexadecyl cyanide , Heptadecanonitrile , Heptadecanoic acid nitrile , Cetyl cyanide , and 1-Cyanohexadecane . This compound is a long-chain nitrile, which means it contains a cyano group (-C≡N) attached to a hydrocarbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanenitrile can be synthesized through the reaction of heptadecanoic acid with thionyl chloride to form the acid chloride, followed by reaction with potassium cyanide to yield the nitrile.
Industrial Production Methods: In an industrial setting, this compound is typically produced through the cyanation of fatty acids or fatty alcohols . This process involves the reaction of the fatty acid or alcohol with hydrogen cyanide under controlled conditions to form the nitrile.
Chemical Reactions Analysis
Types of Reactions: Heptadecanenitrile can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using chromium(VI) oxide or potassium permanganate under acidic conditions.
Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Substitution: The cyano group can be substituted with other functional groups using various reagents, such as Grignard reagents or organolithium compounds .
Major Products Formed:
Oxidation: The major product is heptadecanoic acid .
Reduction: The major product is heptadecanamine .
Substitution: The products depend on the specific reagent used, but common products include amides , esters , and alcohols .
Scientific Research Applications
Heptadecanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various long-chain nitriles and amides .
Biology: It can be used as a lipid analog to study membrane dynamics and interactions.
Medicine: this compound derivatives are investigated for their potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of plasticizers , lubricants , and surfactants .
Mechanism of Action
The mechanism by which heptadecanenitrile exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with phospholipids and proteins in the cell membrane.
Comparison with Similar Compounds
Octadecanenitrile
Nonadecanenitrile
Eicosanenitrile
Docosanenitrile
Properties
IUPAC Name |
heptadecanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPWFWWSCFIFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873467 | |
Record name | Heptadecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873467 | |
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Molecular Weight |
251.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-02-0, 68002-65-3 | |
Record name | Heptadecanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5399-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Heptadecanenitrile | |
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Record name | Nitriles, C16-18 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptadecanenitrile | |
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Record name | Heptadecanenitrile | |
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Record name | Nitriles, C16-18 | |
Source | EPA Chemicals under the TSCA | |
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Record name | Heptadecanenitrile | |
Source | EPA DSSTox | |
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Record name | Nitriles, C16-18 | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Heptadecanenitrile | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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